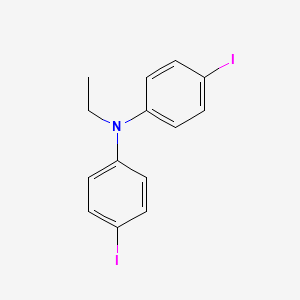
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline is an organic compound with the molecular formula C14H13I2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and 4-iodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline typically involves the reaction of 4-iodoaniline with ethyl iodide in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Applications De Recherche Scientifique
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing organic molecules and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-iodo-N-(4-iodophenyl)aniline involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding to proteins and other biomolecules. The ethyl and phenyl groups can also affect the compound’s hydrophobicity and overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodoaniline: A simpler analogue with only one iodine atom and no ethyl group.
N,N-Diethyl-4-iodoaniline: Similar structure but with two ethyl groups on the nitrogen.
4-Iodo-N,N-dimethylaniline: Contains two methyl groups instead of ethyl groups.
Uniqueness
N-Ethyl-4-iodo-N-(4-iodophenyl)aniline is unique due to the presence of two iodine atoms and the combination of ethyl and phenyl groups on the nitrogen. This unique structure imparts distinct chemical properties and reactivity compared to its analogues.
Propriétés
Numéro CAS |
400786-08-5 |
|---|---|
Formule moléculaire |
C14H13I2N |
Poids moléculaire |
449.07 g/mol |
Nom IUPAC |
N-ethyl-4-iodo-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C14H13I2N/c1-2-17(13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |
Clé InChI |
PGOCILZPFHZSNL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)I)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)
![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
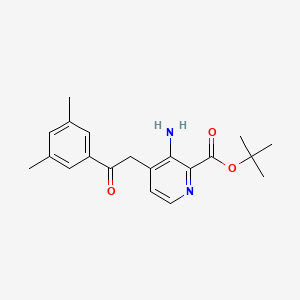
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

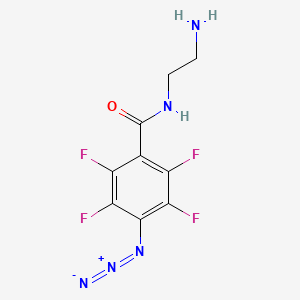

![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
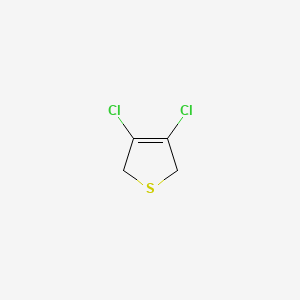
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
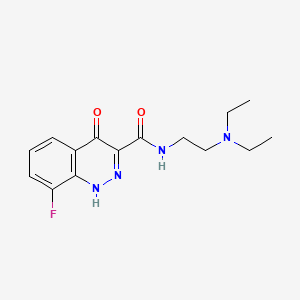
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
